
1-(3-Chloro-4-fluorophenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C12H10ClFN2O2 and its molecular weight is 268.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione is 268.0414834 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational Evaluation and Pharmaceutical Potential
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione and its computational evaluation demonstrate its potential in pharmaceutical applications. Using density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, the compound exhibited possible inhibitory activity against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis type II, suggesting its development as a new anti-TB drug. These computational techniques provided insights into the reactive properties and stability in water, indicating potential excipients for formulation development (Thomas et al., 2018).
Antimicrobial Activity
Another study on structurally related compounds highlighted the antimicrobial activity of derivatives synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin with chloro acetyl chloride and thioglycolic acid. The synthesized compounds were evaluated for their antimicrobial activity, showing excellent to good antibacterial activity compared to reference drugs. This suggests that modifications of the 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione structure could yield compounds with significant antimicrobial properties (Mistry et al., 2016).
Synthetic Strategy and Functionalization
Research on the synthesis of 3-amino-4-fluoropyrazoles presents a synthetic strategy relevant to derivatives of 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione. The developed synthetic approach involves monofluorination and condensation steps that enable further functionalization of the core pyrazole structure. This method highlights the compound's utility as a building block in medicinal chemistry, offering pathways for generating novel derivatives with potential biological activities (Surmont et al., 2011).
Anti-Lung Cancer Activity
A study on fluoro-substituted benzo[b]pyran derivatives, structurally related to 1-(3-chloro-4-fluorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione, demonstrated anti-lung cancer activity. The synthesized compounds were tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research suggests the potential of fluoro-substituted compounds in developing new anticancer therapies (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-6(2)10-11(17)15-16(12(10)18)7-3-4-9(14)8(13)5-7/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBJLCHNPQULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
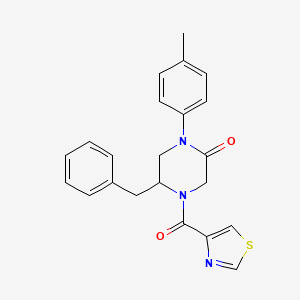
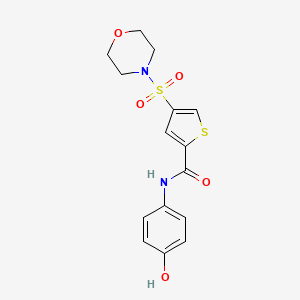
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
![4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5510171.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
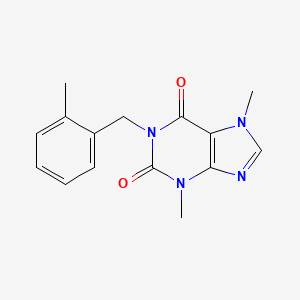
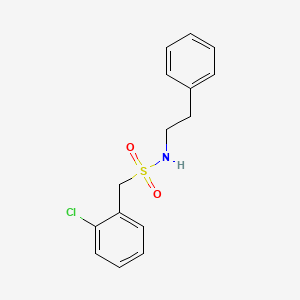
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide](/img/structure/B5510207.png)
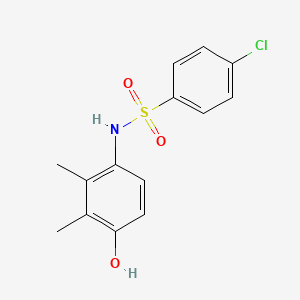
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
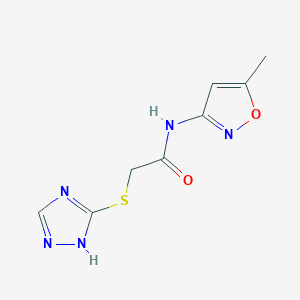
![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![N-(4-fluorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide](/img/structure/B5510250.png)
